N-(4-carbamoylphenyl)-5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
Description
N-(4-carbamoylphenyl)-5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a chlorine atom at position 5, a propan-2-ylsulfanyl (isopropylthio) group at position 2, and a carboxamide group linked to a 4-carbamoylphenyl moiety at position 2. This compound is structurally designed to leverage the pyrimidine scaffold’s versatility in medicinal chemistry, particularly in targeting enzymes or receptors where halogen and sulfur-based substituents enhance binding affinity or modulate pharmacokinetic properties.
Properties
Molecular Formula |
C15H15ClN4O2S |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H15ClN4O2S/c1-8(2)23-15-18-7-11(16)12(20-15)14(22)19-10-5-3-9(4-6-10)13(17)21/h3-8H,1-2H3,(H2,17,21)(H,19,22) |
InChI Key |
AEISYTNWLYRGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-carbamoylphenyl)-5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide with structurally analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Bioactivity: The target compound’s isopropylthio group (position 2) may enhance lipophilicity compared to the allylthio group in the benzofuran-linked analog . This could improve membrane permeability but reduce solubility.
Structural Flexibility vs. Rigidity :
- The benzofuran-containing analog incorporates a rigid bicyclic system, which may restrict conformational freedom compared to the target compound’s flexible carbamoylphenyl chain. Rigidity often improves binding entropy but may limit adaptability to diverse targets.
Biological Activity Trends :
- Pyrimidines with halogen substituents (e.g., 5-Cl in the target, 6-CH3 in ) are frequently associated with antimicrobial and anticancer activities due to their ability to disrupt DNA synthesis or enzyme function .
- The absence of a methyl group at position 6 in the target compound (compared to ’s derivative) might reduce steric hindrance, allowing better interaction with flat binding pockets.
Crystallographic and Stability Insights :
- While the target compound’s crystallographic data are unavailable, highlights that dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for fluorophenyl) influence molecular packing and stability. Such conformational details are critical for optimizing shelf life and formulation .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s isopropylthio and carbamoylphenyl groups are synthetically accessible via nucleophilic substitution and carboxamide coupling, respectively—methods widely used in pyrimidine chemistry .
- Structure-Activity Relationship (SAR) :
- Pharmacokinetic Considerations : The carbamoylphenyl group’s polarity likely improves aqueous solubility compared to purely aromatic analogs, though this may require validation via logP measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
